molecular formula C20H28N2O7S B2763154 Methyl 2-(2-(azepan-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate oxalate CAS No. 1051924-52-7

Methyl 2-(2-(azepan-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate oxalate

Cat. No. B2763154
CAS RN: 1051924-52-7
M. Wt: 440.51
InChI Key: ZCSPOMVTTVHPII-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been recognized as an important entity in the synthesis of heterocyclic compounds with promising pharmacological characteristics . A number of new heterocyclic compounds incorporating thiophene species have been prepared from the titled enaminone via the reaction with different nucleophiles and electrophiles .


Synthesis Analysis

Thiophene derivatives are typically synthesized through condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The structure elucidation of the designed compounds was derived from their spectral information . The thiophene nucleus has been recognized as an important entity in the synthesis of heterocyclic compounds with promising pharmacological characteristics .


Chemical Reactions Analysis

Enaminones have been proved to be extremely stable species and form a versatile class of valuable precursors for the preparation of sundry classes of organic compounds . Their reactivity is referred to the actuality that they consolidate the ambident nucleophilicity of enamines and electrophilicity of enones .

Scientific Research Applications

Synthesis and Chemical Transformations

The compound belongs to a class of chemicals involved in synthetic routes for creating heterocyclic compounds, which are crucial in the development of pharmaceuticals and advanced materials. For example, derivatives of benzothiophene have been synthesized for potential use in the treatment of various diseases, showing the versatility of such frameworks in drug development (Lina M Acosta Quintero et al., 2016). Similarly, methodologies employing hydrazoic acid in a safe manner for the synthesis of tetrazoles and azidoethyl acylamides in continuous flow reactors highlight the innovative approaches to safely handle potentially hazardous reactions for the production of valuable chemical intermediates (Bernhard Gutmann et al., 2012).

Antimicrobial and Antitumor Activities

Some derivatives of thiophene have shown potent anti-inflammatory and antimicrobial properties, suggesting the potential of methyl 2-(2-(azepan-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate oxalate in contributing to the development of new antimicrobial agents (M. A. Radwan et al., 2009). Furthermore, compounds derived from benzothiophene have been studied for their antitumor activities, showcasing the therapeutic potential of such chemical structures (H. Shams et al., 2010).

Application in Material Science

The synthesis and application of azo benzo[b]thiophene derivatives as disperse dyes highlight the compound's relevance in material science, particularly in developing new dyes with desirable coloration and fastness properties on various substrates (R. W. Sabnis & D. W. Rangnekar, 1989). This demonstrates the utility of such compounds in textile engineering and design.

Mechanism of Action

While the specific mechanism of action for your compound is not available, it’s known that thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

Thiophene derivatives have a wide range of applications in the field of medicinal chemistry, and research is ongoing to discover new compounds with improved pharmacological properties . The photoluminescence properties of thieno[3,4-b]thiophene-2-carboxylate can be efficiently modulated by introducing different functional groups at the C3-position .

properties

IUPAC Name

methyl 2-[[2-(azepan-1-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3S.C2H2O4/c1-23-18(22)16-13-8-4-5-9-14(13)24-17(16)19-15(21)12-20-10-6-2-3-7-11-20;3-1(4)2(5)6/h2-12H2,1H3,(H,19,21);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCSPOMVTTVHPII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)CN3CCCCCC3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-(azepan-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate oxalate

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